

# An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol

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## Compound of Interest

Compound Name: **1-(2-Chloropyridin-3-yl)ethanol**

Cat. No.: **B169571**

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-(2-Chloropyridin-3-yl)ethanol**, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

## Core Chemical Properties

**1-(2-Chloropyridin-3-yl)ethanol** is a pyridyl alcohol derivative. Its core chemical and physical properties are summarized below for easy reference.

Property	Value	Source
CAS Number	131674-39-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO	<a href="#">[2]</a>
Molecular Weight	157.6 g/mol	<a href="#">[2]</a>
Synonyms	(±)-1-(2-Chloropyridin-3-yl)ethanol, 1-(2-Chloro-3-pyridyl)ethanol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[2]</a>
Typical Purity	≥96%	<a href="#">[2]</a>
Functional Groups	Alcohol, Halide, Amine	<a href="#">[3]</a>

## Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of **1-(2-Chloropyridin-3-yl)ethanol** are not publicly available in the provided search results, a plausible synthetic route can be inferred from general organic chemistry principles and the synthesis of related pyridine ethanol derivatives.<sup>[4][5]</sup> A common and effective method would be the reduction of the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone.

## Hypothetical Experimental Protocol: Synthesis via Ketone Reduction

Objective: To synthesize **1-(2-Chloropyridin-3-yl)ethanol** from 1-(2-chloropyridin-3-yl)ethanone.

Materials:

- 1-(2-chloropyridin-3-yl)ethanone
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 1-(2-chloropyridin-3-yl)ethanone in methanol in a round-bottom flask at 0°C (ice bath).
- Slowly add sodium borohydride to the stirred solution. The amount should be in slight molar excess relative to the ketone.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure **1-(2-Chloropyridin-3-yl)ethanol**.

### General Synthesis Workflow

1-(2-chloropyridin-3-yl)ethanone

Reduction  
(e.g., NaBH4 in MeOH)

Aqueous Workup & Extraction

Column Chromatography

1-(2-Chloropyridin-3-yl)ethanol

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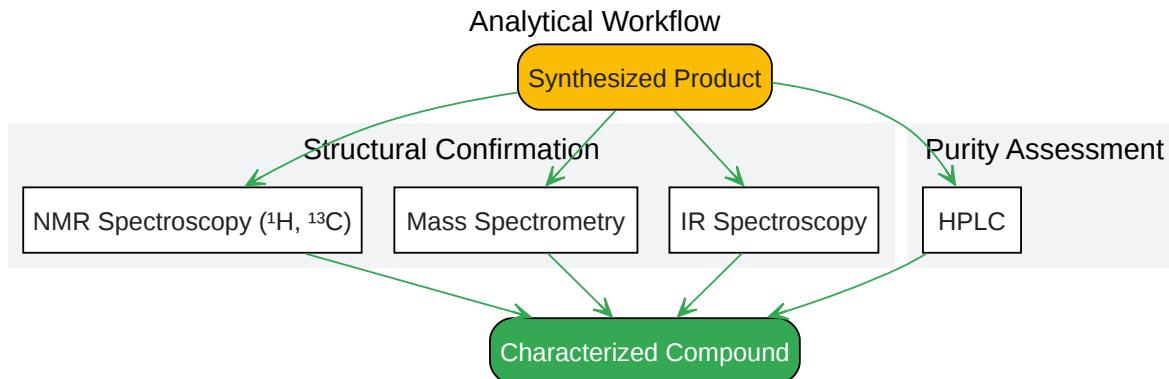
*General Synthesis Workflow*

## Analytical Characterization

The identity and purity of the synthesized **1-(2-Chloropyridin-3-yl)ethanol** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.



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*Analytical Workflow for Characterization*

## Safety, Handling, and Storage

**Safety Precautions:** While a specific Safety Data Sheet (SDS) for **1-(2-Chloropyridin-3-yl)ethanol** is not provided in the search results, data for related chloro-pyridine compounds suggest that appropriate safety measures should be taken.<sup>[6]</sup> It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.<sup>[6]</sup> Avoid inhalation of dust or vapors and contact with skin and eyes.<sup>[6]</sup>

**Storage Conditions:** The compound should be stored at room temperature in a tightly sealed container.<sup>[3]</sup> It is reported to be stable if stored under recommended conditions.<sup>[3]</sup> A re-analysis of chemical purity is recommended after three years of storage.<sup>[3]</sup>

## Applications in Research and Development

As a functionalized pyridine, **1-(2-Chloropyridin-3-yl)ethanol** serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chloro-substituent

and a secondary alcohol provides two reactive sites for further chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery programs.<sup>[7]</sup> It is classified under "Protein Degrader Building Blocks," indicating its potential use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.<sup>[2]</sup>

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